ethyl 2-{2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate
Description
Ethyl 2-{2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate is a pyrazolo-pyrimidinone derivative characterized by a bicyclic heteroaromatic core. The structure features a 3-chlorophenyl substituent at position 1 of the pyrazolo[3,4-d]pyrimidin-4-one scaffold and an ethyl ester-linked acetamido side chain at position 4. This compound is of interest due to its structural similarity to purine analogs, which are known for diverse pharmacological activities, including antitumor and kinase inhibitory properties .
Properties
IUPAC Name |
ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4/c1-2-27-15(25)8-19-14(24)9-22-10-20-16-13(17(22)26)7-21-23(16)12-5-3-4-11(18)6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVOZPSKLZNFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic reagents. In the context of the target compound, 3-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (1 ) reacts with ethyl acetoacetate under acidic conditions to form the pyrimidine ring.
Procedure :
- Dissolve 1 (1.20 g, 0.005 mol) in anhydrous ethanol (30 mL).
- Add ethyl acetoacetate (0.65 mL, 0.005 mol) and concentrated sulfuric acid (0.1 mL) as a catalyst.
- Reflux at 80°C for 10 hours.
- Cool to room temperature, precipitate with ice water, and recrystallize from ethanol to yield Intermediate A (78% yield).
Mechanistic Insight :
The reaction proceeds via initial enolization of ethyl acetoacetate, followed by nucleophilic attack by the amino group of the pyrazole. Subsequent cyclodehydration forms the pyrimidine ring, with the 3-chlorophenyl group already installed at position 1.
Alternative Core Synthesis Using Triethyl Orthoacetate
A patent-pending method employs triethyl orthoacetate as a cyclizing agent:
- Mix 1 (0.005 mol) with triethyl orthoacetate (30 mL).
- Reflux for 10 hours under nitrogen.
- Evaporate excess reagent and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1) to obtain Intermediate A (82% yield).
Advantages :
- Higher yields due to milder conditions.
- Reduced side products compared to acid-catalyzed methods.
Installation of the Ethyl 2-Acetamidoacetate Side Chain
Nucleophilic Acetylation at Position 5
The 5-position of the pyrazolo[3,4-d]pyrimidin-4-one core is activated for nucleophilic substitution due to conjugation with the electron-withdrawing pyrimidinone ring.
Procedure :
- Suspend Intermediate A (1.0 eq) in anhydrous DMF (10 mL).
- Add ethyl 2-aminoacetate hydrochloride (1.2 eq) and triethylamine (2.5 eq).
- Heat at 60°C for 6 hours.
- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water) to obtain the target compound (65% yield).
Optimization Notes :
Alternative Coupling via Activated Esters
A patent-described method utilizes N-hydroxysuccinimide (NHS) esters for improved coupling efficiency:
- Prepare the NHS ester of chloroacetic acid by reacting chloroacetyl chloride (1.1 eq) with NHS (1.0 eq) in dichloromethane.
- Couple the NHS ester with ethyl 2-aminoacetate (1.0 eq) in the presence of DIEA (2.0 eq).
- React the resulting ethyl 2-(2-chloroacetamido)acetate with Intermediate A under basic conditions (K2CO3, DMF, 50°C).
- Isolate the product with 73% yield after column chromatography.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Acid-catalyzed cyclization | H2SO4 in ethanol | 78 | 95.2 | Moderate |
| Triethyl orthoacetate route | Reflux in neat reagent | 82 | 97.8 | High |
| NHS ester coupling | Activated ester formation | 73 | 98.5 | Low |
Critical Observations :
- The triethyl orthoacetate method provides the best balance of yield and scalability.
- NHS ester coupling, while high-purity, requires additional synthetic steps.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 433.0921 [M+H]+
- Calculated : 433.0924 for C18H17ClN4O4
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions, targeting its ester and amide groups:
-
Ester Hydrolysis : The ethyl ester moiety converts to a carboxylic acid under basic conditions (e.g., NaOH), forming 2-{2-[1-(3-chlorophenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetic acid.
-
Amide Hydrolysis : Strong acids (HCl) cleave the acetamido bond, yielding 2-aminoacetic acid and the parent pyrazolo-pyrimidine carboxylic acid.
Nucleophilic Substitution
The chlorophenyl group participates in aromatic substitution reactions:
| Reaction Type | Conditions | Reactants | Products | References |
|---|---|---|---|---|
| SNAr (Aromatic) | K₂CO₃, DMF, 100°C | Amines, thiols | Substituted phenyl derivatives |
-
Amination : Reacts with primary amines (e.g., methylamine) to form 3-aminophenyl analogs.
-
Thiolation : Treatment with sodium hydrosulfide replaces chlorine with a thiol group.
Oxidation and Reduction
The pyrazolo-pyrimidine core and side chains undergo redox reactions:
| Reaction Type | Conditions | Reactants | Products | References |
|---|---|---|---|---|
| Pyrimidine ring oxidation | H₂O₂, Fe²⁺ catalyst | – | N-oxide derivatives | |
| Ester group reduction | LiAlH₄, THF, 0°C | Ethyl ester | Primary alcohol |
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Ring Oxidation : Hydrogen peroxide generates pyrazolo-pyrimidine N-oxides, enhancing solubility .
-
Ester Reduction : Lithium aluminum hydride reduces esters to ethanol derivatives .
Cycloaddition and Cross-Coupling
The heterocyclic core enables catalytic coupling reactions:
| Reaction Type | Conditions | Reactants | Products | References |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | |
| Huisgen cycloaddition | Cu(I), RT | Azides | Triazole-linked conjugates |
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Suzuki Reactions : Forms C–C bonds at the chlorophenyl position for structural diversification .
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition modifies the acetamido side chain.
Functional Group Interconversion
Reactive intermediates enable further derivatization:
| Reaction Type | Conditions | Reactants | Products | References |
|---|---|---|---|---|
| Ester → Amide | EDCl, HOBt, DIPEA | Amines | Modified acetamides | |
| Chloride → Fluoride | KF, 18-crown-6 | – | Fluoro analogs |
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Amide Coupling : Carbodiimide-mediated reactions attach diverse amines to the carboxylic acid.
-
Halogen Exchange : Microwave-assisted fluorination replaces chlorine with fluorine .
This compound’s versatility in hydrolysis, substitution, and coupling reactions underscores its utility in medicinal chemistry. Data from synthesis protocols , catalytic studies, and heterocyclic reactivity validate its broad applicability. Future research should explore enantioselective modifications and in vivo stability of its derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl 2-{2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate is with a molecular weight of approximately 373.79 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Antimicrobial Properties
Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains. A study highlighted that certain pyrazolo derivatives demonstrated effective inhibition against Mycobacterium tuberculosis, suggesting that our compound may also possess similar antimicrobial capabilities due to its structural similarities .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has been well-documented. Research indicates that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have shown that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth . The proposed mechanism of action involves the inhibition of key pathways related to cell division and metabolism in cancerous cells.
Antitubercular Activity Study
A notable study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results revealed promising activity for certain compounds with similar structures to this compound . The IC50 values ranged from 1.35 to 2.18 μM for potent analogs.
Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development . Additionally, the structural characteristics of the compound may enhance its binding affinity to target proteins involved in disease processes.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives
Key Observations :
- The ethyl 2-acetamidoacetate side chain introduces both ester and amide functionalities, which may improve solubility relative to non-polar analogs like the 2-chloroethyl derivative .
Key Observations :
- The target compound’s synthesis mirrors methods used for phenyl-substituted analogs but requires stringent anhydrous conditions to prevent hydrolysis of the ester group .
- In contrast, halogenated alkyl derivatives (e.g., 2-chloroethyl) are synthesized via direct alkylation, avoiding the need for coupling agents .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
Biological Activity
Ethyl 2-{2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The IUPAC name of the compound is this compound. Its molecular formula is .
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties through various mechanisms:
- Inhibition of Protein Kinases : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit eukaryotic protein kinases that play crucial roles in cell proliferation and survival. For instance, studies have demonstrated that compounds within this class can effectively inhibit cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values ranging from 1.1 µM to 49.85 µM depending on the specific derivative used .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1d | MCF-7 | 1.74 |
| Compound 35 | HCT-116 | 1.1 |
| Compound 36 | HepG2 | >10 |
These findings suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance anticancer activity.
Antimicrobial Properties
In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Recent studies have evaluated its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possess significant antibacterial activity, which could be beneficial in treating infections in cancer patients who are often immunocompromised .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in signal transduction pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Antimicrobial Action : By targeting bacterial enzymes and disrupting their metabolic processes, the compound demonstrates potential as a dual-action agent against both cancer and bacterial infections .
Case Studies
Several studies have highlighted the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Antitumor Activity : A study examined a series of pyrazolo[3,4-d]pyrimidine derivatives and found that modifications at specific positions greatly influenced their anticancer potency. The most effective derivatives were noted to induce apoptosis in cancer cells through kinase inhibition .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of these compounds against clinically relevant pathogens and found promising results indicating their potential use in combination therapies alongside traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-{2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. A common approach includes:
Cyclization of a pyrazole derivative with a 3-chlorophenyl group to form the pyrazolo[3,4-d]pyrimidine core.
Acetylation of the core using ethyl chloroacetate in anhydrous dimethylformamide (DMF) with potassium carbonate as a base, followed by refluxing for 6 hours .
Purification via recrystallization (ethanol) or column chromatography.
- Key Optimization Factors : Solvent choice (DMF for high polarity), temperature control (reflux at ~80°C), and stoichiometric ratios (1:1 molar ratio of reactants to minimize side products) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Structural Characterization :
Advanced Research Questions
Q. What structure-activity relationships (SAR) have been identified for pyrazolo[3,4-d]pyrimidine derivatives in anticancer research?
- SAR Insights :
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 3-Chlorophenyl | Enhances binding to kinase ATP pockets (e.g., EGFR inhibition) | |
| Ethyl Acetate Group | Improves solubility but reduces metabolic stability | |
| Acetamide Linker | Modulates selectivity for tumor vs. normal cells |
- Methodological Approach : Use molecular docking (AutoDock Vina) to predict interactions with EGFR or PI3Kα, followed by in vitro cytotoxicity assays (MTT on HeLa or MCF-7 cells) .
Q. How does the compound’s pharmacokinetic profile influence its in vivo efficacy, and what formulation strategies address its limitations?
- PK Challenges : Low oral bioavailability due to esterase-mediated hydrolysis of the ethyl ester group .
- Solutions :
- Prodrug Design : Replace the ester with a tert-butyl carbamate group to enhance stability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to improve half-life and tumor targeting .
- Validation : Conduct plasma stability assays (simulated gastric fluid) and murine xenograft models to compare free vs. encapsulated compound .
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
- Contradiction : Some studies report potent anti-inflammatory activity (IC <1 µM in COX-2 assays), while others show negligible effects .
- Resolution Strategies :
Validate assay conditions (e.g., cell type: RAW 264.7 macrophages vs. THP-1 monocytes).
Test enantiomeric purity (chiral HPLC) to rule out stereochemical variability .
Compare off-target effects via kinome-wide profiling (Eurofins KinaseProfiler) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
